Oxindole-3-acetic Acid-13C6
CAS No.:
Cat. No.: VC0205372
Molecular Formula: C₄¹³C₆H₉NO₃
Molecular Weight: 197.14
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₄¹³C₆H₉NO₃ |
|---|---|
| Molecular Weight | 197.14 |
Introduction
Chemical Properties and Structure
Molecular Identity
Oxindole-3-acetic acid-13C6 is characterized by the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 2724918-56-1 |
| Molecular Formula | 13C6 C4 H9 N O3 |
| Molecular Weight | 197.139 |
| SMILES | C(C(O)=O)C1[13C]=213C=[13CH][13CH]=[13CH][13CH]2 |
| Purity | >95% (HPLC) |
The compound features six 13C atoms in the benzene ring of the oxindole structure, while the rest of the molecule maintains the standard isotopic distribution . This strategic isotopic labeling ensures that the compound retains identical chemical behavior to the natural oxindole-3-acetic acid while being distinguishable by mass spectrometric techniques.
Structural Characteristics
Oxindole-3-acetic acid-13C6 maintains the core structure of oxindole-3-acetic acid, which consists of an oxindole ring system with an acetic acid side chain at the 3-position. The key differentiation lies in the benzene portion of the molecule, where all six carbon atoms are the stable isotope carbon-13 rather than the more abundant carbon-12 . This structural arrangement creates a mass shift that is ideal for mass spectrometric detection without altering the compound's chemical reactivity or physical properties.
| Supplier | Product Code | Format | Price Range (USD) |
|---|---|---|---|
| LGC Standards | TRC-O850143 | Neat | Contact supplier |
| MedChemExpress | Custom order | Various | Contact supplier |
Most suppliers provide the compound as a research-grade chemical with purity levels exceeding 95%, as determined by HPLC analysis . The compound is typically stored at refrigerated temperatures (−5°C to 5°C) and protected from light to maintain stability.
Applications in Plant Hormone Research
Internal Standard for Mass Spectrometry
The primary application of oxindole-3-acetic acid-13C6 is as an internal standard in quantitative mass spectrometric analyses of plant hormones. The incorporation of six 13C atoms creates a mass shift of 6 Da compared to the native compound, making it easily distinguishable in mass spectra while ensuring co-elution during chromatographic separation . This property makes oxIAA-13C6 ideal for isotope dilution mass spectrometry (IDMS), a technique that provides highly accurate quantification of endogenous compounds.
Researchers typically add known quantities of oxIAA-13C6 to plant extracts during sample preparation to account for extraction efficiency, matrix effects, and instrumental variations. The ratio between the signal intensities of the labeled standard and the endogenous compound allows for precise quantification of oxIAA in plant tissues .
Metabolic Pathway Investigations
Oxindole-3-acetic acid-13C6 serves as a crucial tool in tracing the metabolic fate of auxins in plants. By administering labeled precursors like 13C6-IAA to plant tissues and following the formation of oxIAA-13C6, researchers can determine the kinetics of auxin degradation pathways .
In metabolism studies, researchers have used isotopically labeled compounds to demonstrate that oxIAA is formed through the oxidation of IAA, and further metabolized to form various conjugates with amino acids and sugars. For example, a study revealed that feeding 15N-labeled IAA precursors to Arabidopsis seedlings resulted in rapid labeling of the IAA pool, followed by slower incorporation into the oxIAA pool, providing insights into the temporal dynamics of auxin catabolism .
Biological Significance of Oxindole-3-acetic Acid
Role in Auxin Homeostasis
Oxindole-3-acetic acid has been established as a major catabolite in the auxin degradation pathway. The conversion of IAA to oxIAA represents an irreversible inactivation mechanism that helps maintain auxin homeostasis in plant tissues . The process is catalyzed by DIOXYGENASE FOR AUXIN OXIDATION (DAO) enzymes, which oxidize the indole ring of IAA to form oxIAA.
Research has shown that oxIAA lacks the auxin activity of its precursor IAA, suggesting that oxidation serves as a true inactivation mechanism rather than a modification that alters signaling properties. This conversion is particularly important in tissues where precise control of auxin levels is critical for proper development, such as root apices and reproductive organs .
Species Distribution and Tissue Specificity
Studies using isotope-labeled standards have revealed the distribution of oxIAA across different plant species and tissues. Evidence indicates that oxIAA occurs in various angiosperms, including Arabidopsis thaliana, pea (Pisum sativum L.), wheat (Triticum aestivum L.), and maize (Zea mays L.) .
The concentrations of oxIAA and its conjugates vary significantly among different tissues and developmental stages. For instance, in Arabidopsis, the highest levels of oxIAA are often found in actively growing tissues, suggesting a correlation between auxin metabolism and developmental processes . Research has also identified novel oxIAA conjugates, including oxIAA-leucine (oxIAA-Leu) and oxIAA-phenylalanine (oxIAA-Phe), which may have distinct physiological roles in different plant species .
Analytical Methods Using Oxindole-3-acetic Acid-13C6
Sample Preparation Techniques
Accurate quantification of oxIAA in plant tissues requires careful extraction and purification procedures. Typical sample preparation workflows include:
-
Tissue homogenization in methanol or acetonitrile-based extraction buffers
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Addition of stable isotope-labeled internal standards, including oxIAA-13C6
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Solid-phase extraction (SPE) purification
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Concentration of the extract
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Analysis by LC-MS/MS
Researchers have optimized micro-scale in-tip solid-phase extraction (in-tip μSPE) combined with HPLC-MS/MS for the efficient isolation and quantification of oxIAA and its conjugates from small amounts of plant tissue . These methods typically yield recoveries exceeding 80% for most auxin metabolites.
Mass Spectrometric Detection
The most common approach for analyzing oxIAA and its metabolites is liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM). The addition of oxIAA-13C6 as an internal standard enables accurate quantification through isotope dilution methodology.
Typical analytical parameters include:
| Parameter | Common Settings |
|---|---|
| Chromatography | Reversed-phase HPLC or UPLC |
| Column | C18, typically 1.7-3 μm particle size |
| Mobile Phase | Gradient of water and acetonitrile with 0.1% formic acid |
| MS Ionization | Electrospray ionization (ESI), positive or negative mode |
| Detection | Multiple reaction monitoring (MRM) |
| Quantification | Isotope dilution with labeled internal standards |
MRM transitions are optimized for both the native oxIAA and oxIAA-13C6, with the mass shift of 6 Da clearly distinguishing the internal standard from the endogenous compound .
Research Findings in Auxin Metabolism
Metabolic Profiles and Pathway Elucidation
Research utilizing oxIAA-13C6 as an internal standard has revealed important details about auxin metabolism in plants. Studies have demonstrated that IAA can be oxidized to oxIAA, which can then form conjugates with various amino acids, including aspartate (oxIAA-Asp), glutamate (oxIAA-Glu), leucine (oxIAA-Leu), and phenylalanine (oxIAA-Phe) .
A recent investigation identified and characterized two novel naturally occurring auxin metabolites in plants: oxIAA-leucine (oxIAA-Leu) and oxIAA-phenylalanine (oxIAA-Phe). These compounds were confirmed by comparing their chromatographic retention times and mass spectrometric fragmentation patterns with synthetic standards and by spiking experiments using plant extracts .
Temperature Effects on Auxin Metabolism
Studies have shown that environmental factors, particularly temperature, can significantly influence auxin metabolism. In Lemna gibba, free IAA levels were found to vary with growth temperature, suggesting complex regulatory mechanisms controlling auxin homeostasis .
| Temperature (°C) | Mean IAA Concentration (ng g−1 fresh weight) |
|---|---|
| 5 | 7.8 ± 1.6 (n = 4) |
| 10 | 11 ± 1 (n = 4) |
| 15 | 20 ± 8.9 (n = 10) |
| 20 | 267 ± 166 (n = 9) |
| 25 | 3.4 ± 0.7 (n = 4) |
| 30 | 2.2 ± 0.1 (n = 4) |
| 35 | An observationAn observation4.1 ± 0.7 (n = 4) |
Similar studies using stable isotope-labeled standards like oxIAA-13C6 have helped elucidate how plants adjust their auxin metabolism in response to environmental changes .
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